molecular formula C13H12N2O4S B4958045 1-Thiocoumarin, 4-morpholino-3-nitro- CAS No. 66285-06-1

1-Thiocoumarin, 4-morpholino-3-nitro-

Cat. No.: B4958045
CAS No.: 66285-06-1
M. Wt: 292.31 g/mol
InChI Key: QDDWUXMLUIAZJR-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Frameworks in Synthetic Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one heteroatom like sulfur, nitrogen, or oxygen, are fundamental to organic chemistry. Their frameworks are cornerstones in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals, agrochemicals, and natural products. The presence of heteroatoms imparts specific physicochemical properties and conformational features that are often crucial for biological activity. These scaffolds serve as versatile building blocks in organic synthesis, allowing for the construction of complex molecular architectures with diverse functionalities.

Historical Context of Thiocoumarin Chemistry Development

The exploration of thiocoumarins began to gain traction in the 1980s, with initial interest stemming from their clinical potential as antiallergic and anticoagulant agents. nih.gov Despite this, the thiocoumarin scaffold has generally received less attention from the research community compared to the widely explored coumarin (B35378) framework. nih.gov This disparity can be attributed to several factors, including challenges in their synthesis and a relative scarcity of starting materials. nih.gov

The introduction of a nitro group onto the thiocoumarin scaffold, a common functional group in medicinal chemistry, presented significant synthetic hurdles in early investigations. The synthesis of related nitro-coumarins has been described as cumbersome, suggesting that achieving regioselective nitration without undesirable side reactions was a key challenge. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, making certain reactions more difficult, while simultaneously activating adjacent positions toward nucleophilic attack. For instance, precursors like 4-chloro-3-nitrocoumarin (B1585357) are highly reactive, serving as versatile building blocks for more complex heterocyclic systems but also requiring carefully controlled reaction conditions to achieve desired products. rsc.org The synthesis of specific isomers and the management of the reactive nitro-substituted intermediates were considerable obstacles in the early development of this class of compounds.

The synthetic routes to thiocoumarins have evolved considerably over time. Most synthetic strategies for substituted thiocoumarins utilize 4-hydroxythiocoumarin as a key starting material. nih.gov

Traditional Methods: Early syntheses often relied on classical reactions such as the Pechmann condensation or Friedel-Crafts type intramolecular cyclizations. These methods frequently involved harsh conditions, such as the use of strong Lewis acids like aluminum chloride (AlCl₃) and prolonged heating, often resulting in low yields. nih.gov

Modern Advancements: More contemporary methods have focused on improving efficiency, selectivity, and environmental compatibility.

Microwave-Assisted Synthesis: The use of microwave irradiation has been reported as a fast, clean, and efficient technique for preparing thiocoumarins. nih.gov

Catalysis: Various catalytic systems have been employed. Organocatalysis has been used for Michael additions at the C-3 position of the thiocoumarin ring. nih.gov Furthermore, methods like DABCO-catalyzed direct sulfonylation have been developed to avoid the use of transition metal catalysts. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Heck coupling, have been utilized to functionalize the thiocoumarin scaffold. nih.gov

Reagent-Based Methods: The conversion of thiocoumarins to their dithiocoumarin analogues can be achieved using thionating agents like Lawesson's reagent. nih.gov

These advancements have made the thiocoumarin scaffold more accessible, enabling further exploration of its chemical and biological properties.

Specific Focus on 1-Thiocoumarin, 4-morpholino-3-nitro- within the Thiocoumarin Class

1-Thiocoumarin, 4-morpholino-3-nitro- is a specific derivative within the broader thiocoumarin family. While detailed research findings and experimental applications for this particular compound are not widespread in the reviewed literature, its chemical structure suggests a clear synthetic pathway and potential as a chemical intermediate.

The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution reaction. The logical precursor is a 4-halo-3-nitro-1-thiocoumarin, such as 4-chloro-3-nitro-1-thiocoumarin. In this precursor, the C-4 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group at the C-3 position. The reaction with morpholine (B109124), a secondary amine nucleophile, would displace the chloride ion to yield the final product, 1-Thiocoumarin, 4-morpholino-3-nitro-. This type of reaction is a common and effective method for the N-arylation of amines with activated halo-aromatic compounds. mdpi.com

Table 1: Chemical Data for 1-Thiocoumarin, 4-morpholino-3-nitro- (Note: Experimental data for this specific compound is not readily available in the cited literature. The data below is based on established chemical information and calculated values.)

PropertyValue
Compound Name 1-Thiocoumarin, 4-morpholino-3-nitro-
CAS Number 885278-57-9 parchem.com
Molecular Formula C₁₃H₁₂N₂O₄S
Molecular Weight 308.31 g/mol
Canonical SMILES C1=CC=C2C(=C1)SC(=C(C2=O)N3CCOCC3)N+[O-]
InChI Key YWGYCMAGGODXIO-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-morpholin-4-yl-3-nitrothiochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c16-13-12(15(17)18)11(14-5-7-19-8-6-14)9-3-1-2-4-10(9)20-13/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDWUXMLUIAZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216493
Record name 1-Thiocoumarin, 4-morpholino-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197910
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66285-06-1
Record name 1-Thiocoumarin, 4-morpholino-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066285061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Thiocoumarin, 4-morpholino-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Thiocoumarin, 4 Morpholino 3 Nitro and Its Precursors

Direct Synthesis of 1-Thiocoumarin, 4-morpholino-3-nitro-

The final step in the synthesis of the target compound is typically a direct nucleophilic aromatic substitution reaction. This involves the displacement of a leaving group at the C4 position of the thiocoumarin ring by morpholine (B109124).

The primary method for synthesizing 1-Thiocoumarin, 4-morpholino-3-nitro- is the condensation of 4-Chloro-3-nitro-1-thiocoumarin with morpholine. researchgate.net This reaction proceeds via a nucleophilic substitution mechanism where the secondary amine, morpholine, acts as the nucleophile, attacking the electron-deficient C4 carbon of the thiocoumarin ring. The chlorine atom at this position serves as an effective leaving group, facilitated by the electron-withdrawing effect of the adjacent nitro group and carbonyl group. The reaction is typically carried out in the presence of a base, such as triethylamine (TEA), to neutralize the hydrochloric acid formed as a byproduct. researchgate.net

Analogous reactions involving the synthesis of 4-amino-3-nitro-1-thiocoumarins have been reported, where 4-Chloro-3-nitro-1-thiocoumarin is reacted with amino acids or their esters. researchgate.net These reactions demonstrate the viability of using amine nucleophiles to displace the C4 chlorine, supporting the proposed pathway with morpholine.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of 1-Thiocoumarin, 4-morpholino-3-nitro-. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the nature and amount of the base.

For similar nucleophilic substitutions on the 4-chloro-3-nitro-1-thiocoumarin scaffold, solvents such as dioxane and toluene have been employed. researchgate.net The reaction temperature can also be manipulated; for instance, reactions with GABA methyl ester have been shown to proceed under milder conditions (room temperature) compared to reactions with GABA, which require reflux. researchgate.net The choice of base is also critical, with tertiary amines like triethylamine being commonly used to scavenge the acid byproduct without competing as a nucleophile. The molar ratio of reactants is another factor, with an excess of the amine sometimes used to drive the reaction to completion.

Table 1: Reaction Parameters for Nucleophilic Substitution at C4 of 3-Nitro-1-thiocoumarin
ParameterConditionRationale/Effect on YieldReference
SolventDioxane, Toluene, EthanolSolubility of reactants and influence on reaction rate. researchgate.net
TemperatureRoom Temperature to RefluxHigher temperatures can increase reaction rate but may also lead to side products. Milder conditions are preferred if the nucleophile is sufficiently reactive. researchgate.net
BaseTriethylamine (TEA)Neutralizes HCl byproduct, preventing protonation of the amine nucleophile. researchgate.net
Reactant RatioEquimolar or excess amineUsing an excess of morpholine can help drive the reaction towards completion. researchgate.net

Synthesis of Key Thiocoumarin Intermediates

4-Hydroxythiocoumarin is a versatile and essential precursor in the synthesis of many thiocoumarin derivatives. nih.gov The traditional and most common method for its preparation is the cyclocondensation of a thiophenol with malonic acid. researchgate.net This reaction is typically catalyzed by a combination of Lewis acids, such as aluminum chloride (AlCl₃), and a dehydrating agent like phosphorus oxychloride (POCl₃), and often requires prolonged heating at elevated temperatures. researchgate.netnih.gov While widely used, this method can result in low to moderate yields. nih.gov

An alternative, higher-yield, two-step method has been proposed. This involves the initial formation of a dithiophenyl ester of malonic acid under moderate conditions, which is then cyclized to afford the 4-hydroxythiocoumarin. nih.gov This approach offers an improvement over the traditional one-pot method. nih.gov

Table 2: Comparison of Synthetic Methods for 4-Hydroxythiocoumarin
MethodReagentsConditionsYieldReference
Traditional CyclocondensationThiophenol, Malonic Acid, AlCl₃, POCl₃Heating (~70-100°C), 30+ hoursLow to Moderate (Reported as low as 31%) researchgate.netnih.gov
Two-Step Method1. Thiophenol, Malonyl Chloride 2. Cyclization of dithiophenyl malonateModerate conditions for ester formation, followed by cyclizationHigher (Overall yield of 60% reported for an analogous synthesis) nih.gov

The introduction of a nitro group at the C3 position of the thiocoumarin ring is a key step in forming the immediate precursor for amination. The synthesis of 4-hydroxy-3-nitro-1-thiocoumarin is achieved through the direct nitration of 4-hydroxy-1-thiocoumarin. researchgate.net

This electrophilic substitution reaction is typically performed using a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), in a solvent such as glacial acetic acid. researchgate.net The reaction is generally carried out at room temperature. This method has been shown to be highly efficient, affording the desired 3-nitro product in excellent yields, often exceeding 90%. researchgate.net The presence of the hydroxyl group at C4 activates the C3 position, facilitating the electrophilic attack by the nitronium ion (NO₂⁺).

The introduction of the morpholino group at the C4 position is achieved via a two-step sequence starting from 4-hydroxy-3-nitro-1-thiocoumarin. Direct substitution of the hydroxyl group is difficult as it is a poor leaving group. Therefore, the hydroxyl group must first be converted into a more reactive functional group.

This is accomplished by a chlorination reaction, which transforms the 4-hydroxy-3-nitro-1-thiocoumarin into 4-chloro-3-nitro-1-thiocoumarin. researchgate.net Reagents such as phosphorus oxychloride (POCl₃) are effective for this conversion. The resulting 4-chloro derivative is a highly reactive intermediate, primed for nucleophilic substitution. researchgate.net As detailed in Section 2.1.1, this chloro-substituted intermediate readily reacts with morpholine to yield the final product, 1-Thiocoumarin, 4-morpholino-3-nitro-. researchgate.net

General Thiocoumarin Synthesis Routes Applicable to Substituted Systems

Several general methods are employed for the synthesis of the thiocoumarin scaffold, which can be adapted for the preparation of substituted precursors necessary for forming 1-Thiocoumarin, 4-morpholino-3-nitro-.

Traditional and widely used methods for synthesizing the thiocoumarin scaffold often involve the use of a Lewis acid. nih.govencyclopedia.pub One common approach is the reaction of a thiophenol with malonic acid in the presence of a Lewis acid like aluminum chloride (AlCl₃) and phosphoryl chloride (POCl₃) with prolonged heating. nih.govencyclopedia.pub This method, however, can sometimes result in low yields.

Table 1: Comparison of Lewis Acid Catalyzed Cyclization Methods

MethodReactantsLewis Acid/CatalystKey FeaturesReported Yields
Traditional MethodThiophenol, Malonic AcidAlCl₃, POCl₃One-pot reaction, prolonged heating required.Variable, can be low. nih.govencyclopedia.pub
Two-Step MethodThiophenol, Malonic Acid DerivativeAlCl₃Formation of an intermediate ester followed by cyclization, potentially higher yields. mdpi.comUp to 60% overall yield. mdpi.com
Zeolite CatalysisAryl propynoates/propynethioatesAcidic Zeolites (e.g., H-USY)Heterogeneous catalysis, high yields. researchgate.net30-99%. researchgate.net

The cyclocondensation of thiophenols with diketene is another route to prepare thiocoumarins with various functional groups. nih.govencyclopedia.pub This method is valuable for creating a diverse range of substituted thiocoumarins that can serve as precursors for more complex molecules. nih.gov

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as reduced reaction times, increased yields, and cleaner reactions. nih.goveurekaselect.com The synthesis of thiocoumarins can be efficiently achieved using microwave-assisted protocols. For instance, a versatile Lewis acid-catalyzed reaction under microwave irradiation has been used to prepare thiocoumarins, introducing functionalities like pyrimidine (B1678525) and 1,3,4-oxadiazole. nih.govmdpi.com This technique is described as efficient, selective, fast, and clean. nih.govmdpi.com Microwave-assisted synthesis has also been employed in various condensation reactions to produce coumarin (B35378) and thiocoumarin derivatives, often with the benefit of being environmentally benign. researchgate.net

Table 2: Advantages of Microwave-Assisted Thiocoumarin Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction TimeOften prolonged (hours). nih.govencyclopedia.pubSignificantly reduced (minutes). nih.gov
YieldsVariable, can be lower.Generally higher. mdpi.com
Side ReactionsMore prevalent.Minimized, leading to cleaner products. mdpi.com
Energy ConsumptionHigher.Lower. researchgate.net

The Friedel-Crafts reaction is a fundamental C-C bond-forming reaction that can be applied to the synthesis of thiocoumarins. Intramolecular Friedel-Crafts cyclization of appropriate precursors is a viable method for constructing the thiocoumarin ring system. nih.govmdpi.comresearchgate.net This approach has been utilized in the synthesis of various heterocyclic compounds, including indenes from Morita–Baylis–Hillman adducts, showcasing its utility in forming cyclic structures. beilstein-journals.orgnih.gov For thiocoumarins, this would typically involve the cyclization of a substituted thiophenylpropanoic acid or a related derivative.

Regioselectivity and Stereoselectivity Considerations in Thiocoumarin Synthesis

Regioselectivity and stereoselectivity are crucial aspects of the synthesis of complex molecules like substituted thiocoumarins.

Regioselectivity refers to the preference for bond formation at one position over another. In the synthesis of thiocoumarins, regioselectivity is important, for example, during the electrophilic substitution on the benzene (B151609) ring of the thiophenol precursor. The directing effects of existing substituents will determine the position of further functionalization. Certain synthetic methods are noted for their high regioselectivity. For instance, the thio[3+2] cyclization reaction of 4-hydroxydithiocoumarins with trans-β-nitrostyrenes is reported to be regioselective in the formation of C-C and C-S bonds. nih.gov Similarly, α-regioselective Heck coupling on tosylates of 4-hydroxythiocoumarin has been described as an efficient and versatile reaction. nih.gov

Stereoselectivity is the preferential formation of one stereoisomer over another. While the core thiocoumarin ring is planar, the introduction of substituents can create stereocenters. For many biological applications, a specific stereoisomer is required. Some synthetic reactions leading to thiocoumarin derivatives are described as being highly stereoselective. nih.gov For instance, the DABCO-mediated thia-Michael addition of a thiolate anion to the α,β-unsaturated carbonyl system of a coumarin, followed by dehydrobromination, is a stereoselective process. nih.gov

Chemical Reactivity and Transformation Pathways of 1 Thiocoumarin, 4 Morpholino 3 Nitro

Reactions Involving the Nitro Group at Position 3

The nitro group at the C3 position is a key site for chemical modification, primarily through reduction to an amino group. This transformation is a common and versatile reaction in organic synthesis, opening the door to a wide array of subsequent derivatizations.

The reduction of an aromatic nitro group to an amine is a well-established transformation that can be achieved using a variety of reducing agents. parchem.comwikipedia.org The choice of reagent can be critical to ensure the chemoselective reduction of the nitro group without affecting other functional groups within the molecule.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org It is often a clean and efficient method.

Metal-Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective reagents for nitro group reduction.

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can also be used to effect the reduction.

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also commonly employed for this purpose.

For the specific case of 1-Thiocoumarin, 4-morpholino-3-nitro-, the reduction would yield 3-Amino-4-morpholino-thiocoumarin . The general reaction is depicted below:

General Reaction Scheme for Nitro Group Reduction

The selection of the optimal reducing agent would require experimental investigation to maximize the yield and purity of the resulting amino-thiocoumarin.

The formation of the 3-amino group provides a nucleophilic handle for a wide range of subsequent chemical modifications. This opens up possibilities for the synthesis of a diverse library of derivatives with potentially new chemical and biological properties. Some potential derivatizations include:

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides would yield sulfonamides.

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation can sometimes be challenging.

Diazotization: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer or related reactions.

Formation of Schiff Bases: Condensation with aldehydes or ketones would lead to the formation of imines (Schiff bases).

These derivatizations allow for the systematic modification of the molecule's properties, which is a common strategy in medicinal chemistry for optimizing activity and other parameters.

Chemical Modifications of the Morpholino Moiety at Position 4

The morpholino group at the C4 position is generally considered to be relatively stable. However, under certain conditions, it may undergo chemical transformations.

The morpholine (B109124) ring itself is a saturated heterocycle and is generally robust. Reactions that would cleave the ring would likely require harsh conditions that might also degrade other parts of the thiocoumarin scaffold.

The nitrogen atom of the morpholino group is a tertiary amine. While it is a weak base, it could potentially undergo reactions such as:

Quaternization: Reaction with alkyl halides could lead to the formation of a quaternary ammonium (B1175870) salt. This would introduce a permanent positive charge into the molecule.

N-Oxide Formation: Oxidation with a suitable oxidizing agent, such as a peroxy acid, could form the corresponding N-oxide.

Reactivity of the Thiocoumarin Core Influenced by Substituents

The electronic properties of the 3-nitro and 4-morpholino substituents significantly influence the reactivity of the thiocoumarin core.

The 3-nitro group is strongly electron-withdrawing, which deactivates the aromatic ring of the thiocoumarin towards electrophilic aromatic substitution. Any such substitution would be expected to occur at positions meta to the nitro group, if at all.

Conversely, the 4-morpholino group is electron-donating due to the lone pair of electrons on the nitrogen atom. This group activates the thiocoumarin ring towards electrophilic attack. The interplay between this activating group and the deactivating nitro group would create a complex substitution pattern that would need to be determined experimentally.

Furthermore, the thiocarbonyl group (C=S) at position 1 is a key feature of the thiocoumarin. It can potentially undergo reactions such as oxidation to the corresponding sulfoxide (B87167) or sulfone, or it could participate in various cycloaddition reactions. The electronic nature of the substituents at positions 3 and 4 would modulate the reactivity of this thiocarbonyl group.

Data Tables

Due to the lack of specific experimental data for 1-Thiocoumarin, 4-morpholino-3-nitro-, a data table of its specific reactions cannot be provided. However, a table outlining the general reactivity of the key functional groups is presented below based on established chemical principles.

Table 1: Inferred Reactivity of Functional Groups in 1-Thiocoumarin, 4-morpholino-3-nitro-

Functional GroupPositionPotential ReactionsReagents/ConditionsExpected Product Type
Nitro Group3ReductionH₂/Pd/C, Sn/HCl, Fe/HCl, Na₂S₂O₄Primary Amine
Amino Group (post-reduction)3AcylationAcyl chloride, AnhydrideAmide
Amino Group (post-reduction)3SulfonylationSulfonyl chlorideSulfonamide
Amino Group (post-reduction)3DiazotizationNaNO₂, HCl (aq.)Diazonium Salt
Morpholino Group (Nitrogen)4QuaternizationAlkyl halideQuaternary Ammonium Salt
Thiocoumarin Core-Electrophilic Aromatic SubstitutionElectrophile (e.g., Br₂, HNO₃)Substituted Thiocoumarin
Thiocarbonyl Group1OxidationPeroxy acidSulfoxide/Sulfone

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the thiocoumarin scaffold is susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. msu.edumasterorganicchemistry.com The rate and regioselectivity of such reactions are heavily influenced by the substituents present on the aromatic ring. libretexts.orglibretexts.orgmasterorganicchemistry.com In the case of 1-thiocoumarin, 4-morpholino-3-nitro-, the fused heterocyclic portion acts as a single, complex substituent on the benzene moiety.

Therefore, electrophilic aromatic substitution reactions on the unsubstituted benzene ring of 1-thiocoumarin, 4-morpholino-3-nitro- would likely require harsh reaction conditions. msu.edu The position of substitution would be directed by the electronic effects of the fused ring system as a whole and any pre-existing substituents on the benzene ring. For instance, the nitration of aniline, a simple aromatic amine, proceeds much faster than the nitration of nitrobenzene, highlighting the powerful directing and activating effect of the amino group versus the deactivating effect of the nitro group. scispace.comyoutube.com

Table 1: General Classification of Substituent Effects in Electrophilic Aromatic Substitution

Substituent TypeEffect on ReactivityDirecting InfluenceExamples
Activating Groups Increase reaction rateOrtho, Para-NH₂, -NR₂, -OH, -OR, -Alkyl
Deactivating Groups Decrease reaction rateMeta (except Halogens)-NO₂, -CN, -SO₃H, -COR
Halogens Decrease reaction rateOrtho, Para-F, -Cl, -Br, -I

This table provides a general overview of substituent effects in electrophilic aromatic substitution. The data is based on established principles of organic chemistry. libretexts.orgscispace.com

Michael Addition Reactions at Position 3

The presence of a nitro group at position 3, in conjugation with the C3=C4 double bond, renders the C3 carbon of the 1-thiocoumarin, 4-morpholino-3-nitro- scaffold highly electrophilic and susceptible to nucleophilic attack. This reactivity is characteristic of a Michael addition reaction, where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl or nitro compound. researchgate.netlibretexts.org In this system, the thiocoumarin derivative acts as a Michael acceptor. libretexts.orgyoutube.com

The reaction involves the 1,4-conjugate addition of a nucleophile to the C3=C4-NO₂ system. researchgate.net A wide range of nucleophiles, including stabilized enolates, amines, and thiols, can participate in this reaction. libretexts.orgyoutube.com For example, studies on 3-nitro-2H-chromenes, which are structural analogs, have shown that they readily undergo Michael additions with α,β-unsaturated ketones in the presence of an organocatalyst. rsc.org Similarly, the reaction of 3-nitrocoumarins with indoles has been reported, proceeding via a Michael-type addition. nih.gov

Table 2: Examples of Michael Donors for Reaction with α,β-Unsaturated Nitro Compounds

Michael Donor (Nucleophile)Type of NucleophileReference Example
Ethyl acetoacetateStabilized EnolateAddition to 3-buten-2-one. libretexts.org
IndolesCarbon NucleophileAddition to 3-nitrocoumarin (B1224882). nih.gov
ThiophenolThiol NucleophileAddition to α,β-unsaturated nitriles. youtube.com
AminesNitrogen NucleophileAddition to cyclohexenone. youtube.com
NitromethaneCarbon NucleophileAddition to ethyl cinnamate (B1238496) derivatives. cnr.it

This table illustrates the diversity of nucleophiles that can act as Michael donors in reactions with systems analogous to 3-nitrothiocoumarin.

Formation of Carbon-Carbon and Carbon-Sulfur Bonds

The electrophilic nature of the C3 position is a key feature that can be exploited for the formation of new carbon-carbon (C-C) and carbon-sulfur (C-S) bonds. These reactions are fundamental in synthetic organic chemistry for building molecular complexity. nih.govrsc.org

Carbon-Carbon Bond Formation:

As discussed in the previous section, the Michael addition provides a direct route to C-C bond formation at the C3 position. researchgate.netyoutube.com The reaction of 1-thiocoumarin, 4-morpholino-3-nitro- with carbon-based nucleophiles such as organometallic reagents, enamines, or stabilized carbanions would lead to the introduction of a new carbon substituent at C3. For instance, a three-component reaction involving 3-nitrocoumarins, indoles, and an electrophile has been developed, showcasing a sophisticated method for C-C bond formation and further functionalization. nih.gov The development of metal-free C-C bond-forming reactions is also an area of active research. rsc.org

Carbon-Sulfur Bond Formation:

The formation of C-S bonds can be achieved through the reaction of the 3-nitrothiocoumarin system with sulfur-containing nucleophiles. nih.govresearchgate.net Thiols and their corresponding thiolates are excellent nucleophiles for Michael additions to α,β-unsaturated nitro compounds. youtube.com The reaction of 1-thiocoumarin, 4-morpholino-3-nitro- with a thiol (R-SH) in the presence of a base would be expected to yield a 3-thio-substituted dihydrothiocoumarin derivative. A review on thiocoumarins mentions a thio[3+2] cyclization reaction of 4-hydroxydithiocoumarins with trans-β-nitrostyrenes, which results in the formation of both C-C and C-S bonds in a single, regioselective step. nih.gov

Table 3: Illustrative C-C and C-S Bond Forming Reactions on Related Systems

Reaction TypeReactantsProduct TypeReference Analogy
C-C Bond Formation 3-Nitrocoumarin + Indole3-Indolyl-dihydrocoumarinDeredas et al. describe reactions of 3-diethoxyphosphorylcoumarins with indole. nih.gov
C-C Bond Formation 3-Nitro-2H-chromene + EnoneFunctionalized tricyclic chromanCascade double Michael addition. rsc.org
C-S Bond Formation 4-Hydroxydithiocoumarin + trans-β-NitrostyreneTricyclic thio-compoundThio[3+2] cyclization. nih.gov
C-S Bond Formation Morita–Baylis–Hillman alcohol + Benzenesulfinic acidAllylic sulfoneWater-promoted dehydrative cross-coupling. nih.gov

This table provides examples of C-C and C-S bond-forming reactions from the literature on compounds with similar reactive moieties.

Annulation and Ring-Closure Reactions Leading to Fused Heterocyclic Systems

The functional groups of 1-thiocoumarin, 4-morpholino-3-nitro- serve as synthetic handles for the construction of fused heterocyclic systems. thieme-connect.deorganic-chemistry.org Annulation reactions, where a new ring is formed onto an existing one, are powerful strategies for generating novel molecular architectures. mdpi.comnih.govacs.org

A common and effective strategy for ring fusion onto the thiocoumarin core involves the chemical modification of the 3-nitro and 4-morpholino groups. The reduction of the nitro group at C3 to an amino group is a particularly useful transformation. This newly formed 3-amino group, in concert with the adjacent 4-amino (morpholino) functionality, can participate in cyclization reactions with various bifunctional reagents to form a new heterocyclic ring fused across the C3 and C4 positions.

For example, the synthesis of pyrrolocoumarins has been achieved through the reduction of 4-acetylenic 3-nitrocoumarins to the corresponding 3-aminocoumarins, followed by a palladium-catalyzed intramolecular hydroamination to form the fused pyrrole (B145914) ring. mdpi.com Another approach involves the reaction of 4-aminocoumarins with α,β-unsaturated nitroalkenes, which proceeds through a Michael addition followed by intramolecular cyclization and elimination of the nitro group to afford fused pyrrole heterocycles. thieme-connect.de Furthermore, 3-nitrocoumarins have been used as dienophiles in Diels-Alder reactions, leading to the formation of nitrotetrahydrobenzo[c]chromenones, which can be further transformed into dihydrodibenzo[b,d]furans. sigmaaldrich.comnih.gov These examples from the coumarin (B35378) literature strongly suggest that 1-thiocoumarin, 4-morpholino-3-nitro- would be a versatile precursor for a variety of fused heterocyclic systems.

Table 4: Strategies for the Synthesis of Fused Heterocycles from Coumarin Derivatives

Starting Material TypeKey TransformationFused Heterocycle FormedReference Example
4-Acetylenic 3-nitrocoumarinsReduction of NO₂, Pd-catalyzed cyclizationPyrrolocoumarinSynthesis of lamellarin analogues. mdpi.com
4-AminocoumarinsReaction with α,β-unsaturated nitroalkenesPyrrolocoumarinCatalyst-facilitated Michael addition and cyclization. thieme-connect.de
3-NitrocoumarinsDiels-Alder reaction with dienesTetrahydrobenzo[c]chromenoneReaction with various dienes in aqueous medium. sigmaaldrich.comnih.gov
4-AminocoumarinsReaction with auronesPyridine- and pyrrole-fused coumarinsIodine-catalyzed cascade reactions. nih.gov
3-Bromo-4-nitroquinoline 1-oxideNucleophilic substitution and cyclizationMorpholino[2,3-b]quinolineReaction with 2-methylaminoethanol. researchgate.net

This table summarizes various synthetic routes to fused heterocyclic systems starting from functionalized coumarin and related scaffolds.

Spectroscopic Analysis and Structural Elucidation of 1 Thiocoumarin, 4 Morpholino 3 Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published ¹H NMR, ¹³C NMR, or 2D NMR data for 1-Thiocoumarin, 4-morpholino-3-nitro- could be found. This information is essential for the definitive assignment of the molecular structure.

Proton (¹H) NMR Chemical Shift Analysis

Specific chemical shift values (δ), coupling constants (J), and multiplicity for the protons within the 1-Thiocoumarin, 4-morpholino-3-nitro- molecule are not available in the public domain.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Detailed ¹³C NMR chemical shift data for the distinct carbon environments in 1-Thiocoumarin, 4-morpholino-3-nitro- are not documented in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 2D NMR techniques such as COSY, HSQC, and HMBC are standard for unambiguous structural elucidation of complex organic molecules ceon.rsresearchgate.netpr.ac.rsscispace.com, no studies applying these methods to 1-Thiocoumarin, 4-morpholino-3-nitro- were identified.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Specific mass spectrometry data for 1-Thiocoumarin, 4-morpholino-3-nitro- is unavailable.

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data, which would provide the exact mass and confirm the molecular formula of 1-Thiocoumarin, 4-morpholino-3-nitro-, has been reported.

Tandem Mass Spectrometry for Fragmentation Pathways

Studies on the specific fragmentation pathways of 1-Thiocoumarin, 4-morpholino-3-nitro- using tandem mass spectrometry (MS/MS) have not been found. Such studies are crucial for understanding the molecule's stability and for structural confirmation nih.govbenthamopen.com.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of a molecule provides critical insights into its electronic structure and the permissible electronic transitions. For 1-Thiocoumarin, 4-morpholino-3-nitro-, the absorption profile is expected to be dominated by intramolecular charge transfer (ICT) transitions, a hallmark of "push-pull" systems.

The electronic transitions observed in coumarin (B35378) and its derivatives are typically of π to π* and n to π* character. In the case of 1-Thiocoumarin, 4-morpholino-3-nitro-, the presence of a conjugated π-system encompassing the thiocoumarin core, the morpholino group, and the nitro group facilitates significant electronic delocalization. The primary electronic transitions are anticipated to be π→π* transitions, which are characteristic of the fundamental coumarin skeleton and involve the transfer of charge from the benzenoid portion to the pyrone-like ring. srce.hr The substitution with a morpholino group (electron-donating) at the 4-position and a nitro group (electron-withdrawing) at the 3-position establishes a potent intramolecular charge transfer system. This ICT character is expected to give rise to a strong, long-wavelength absorption band. Theoretical studies on similar nitro-substituted coumarins have shown that such transitions can lead to the emergence of new absorption bands in the visible region. nih.gov

The positions of the absorption maxima (λmax) in 1-Thiocoumarin, 4-morpholino-3-nitro- are significantly influenced by its substituent groups. The morpholino group at the 4-position acts as a potent electron-donating group (EDG), while the nitro group at the 3-position serves as a strong electron-withdrawing group (EWG). This "push-pull" arrangement leads to a substantial bathochromic (red) shift in the absorption spectrum compared to the unsubstituted thiocoumarin core.

Table 1: Predicted UV-Vis Absorption Characteristics of 1-Thiocoumarin, 4-morpholino-3-nitro- based on Analogous Compounds

FeaturePredicted CharacteristicRationale based on Analogous Compounds
Primary Transition Intramolecular Charge Transfer (ICT)The "push-pull" system created by the morpholino (donor) and nitro (acceptor) groups facilitates efficient charge transfer across the thiocoumarin backbone.
λmax Significantly red-shifted into the visible regionThionation of the coumarin ring and the presence of strong donor-acceptor substituents are known to cause substantial bathochromic shifts. nih.gov
Molar Absorptivity (ε) HighICT bands are typically characterized by high molar absorptivity values.

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy provides information about the excited state properties of a molecule, including its emission wavelengths and the efficiency of the fluorescence process.

The fluorescence of 1-Thiocoumarin, 4-morpholino-3-nitro- is expected to be characterized by a significant Stokes shift, which is the difference between the absorption and emission maxima. This is a common feature in molecules exhibiting strong intramolecular charge transfer in the excited state. The emission wavelength is anticipated to be in the longer wavelength region of the visible spectrum.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and environment. For push-pull coumarins, the quantum yield can vary significantly. While some coumarin derivatives with electron-donating and withdrawing groups exhibit high quantum yields, the presence of a nitro group can sometimes lead to fluorescence quenching. srce.hr However, in certain solvent environments, even nitro-substituted coumarins can exhibit fluorescence. srce.hr The replacement of the carbonyl with a thiocarbonyl group has been shown to reduce the fluorescence quantum yield in some cases. nih.gov Without experimental data for the specific compound, a precise quantum yield cannot be stated.

Table 2: Predicted Fluorescence Properties of 1-Thiocoumarin, 4-morpholino-3-nitro-

PropertyPredicted CharacteristicRationale based on Analogous Compounds
Emission Wavelength (λem) Long wavelength, visible regionA large Stokes shift is expected due to the ICT nature of the excited state.
Quantum Yield (ΦF) Variable, potentially moderate to lowThe nitro group can act as a quencher, and the thiocarbonyl group can also reduce fluorescence efficiency. srce.hrnih.gov
Stokes Shift LargeCharacteristic of push-pull fluorophores with significant charge redistribution upon excitation.

The photophysical properties of push-pull systems like 1-Thiocoumarin, 4-morpholino-3-nitro- are often highly sensitive to the solvent environment, a phenomenon known as solvatochromism. The excited state of such molecules is typically more polar than the ground state. Consequently, an increase in solvent polarity is expected to stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the fluorescence emission spectrum.

Studies on various coumarin derivatives have demonstrated this positive solvatochromism. sapub.org The fluorescence quantum yield and lifetime can also be significantly influenced by the solvent. In some cases, increasing solvent polarity can lead to a decrease in fluorescence quantum yield due to the opening of non-radiative decay pathways. sapub.org The specific interactions between the solute and solvent molecules, such as hydrogen bonding, can also play a crucial role in determining the photophysical behavior.

The photophysical properties of 1-Thiocoumarin, 4-morpholino-3-nitro- are intricately linked to its molecular structure. The key structural features governing its properties are:

The Thiocoumarin Core: The replacement of the endocyclic oxygen with sulfur is a fundamental modification that red-shifts the absorption and emission spectra compared to its coumarin analogue. nih.gov

The Push-Pull System: The combination of the electron-donating morpholino group at position 4 and the electron-withdrawing nitro group at position 3 is the primary driver of the intramolecular charge transfer character. This arrangement is crucial for achieving long-wavelength absorption and emission. The electron-donating strength of the substituent at the 4-position and the electron-withdrawing strength of the substituent at the 3-position directly correlate with the extent of the spectral shifts.

The Nature of the Amino Substituent: The morpholino group, a cyclic secondary amine, contributes to the electron-donating capacity. The specific geometry and electronic properties of the morpholino ring influence the degree of conjugation and charge transfer. Studies on various 4-aminocoumarins have shown that the nature of the amino substituent significantly impacts the photophysical properties. nih.gov

In essence, the unique spectroscopic signature of 1-Thiocoumarin, 4-morpholino-3-nitro- arises from a synergistic interplay between the thiocoumarin scaffold and the electronically active substituents, making it a potentially valuable compound for applications requiring tailored photophysical properties.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental Infrared (IR) spectroscopy data for 1-Thiocoumarin, 4-morpholino-3-nitro- could be located in the public domain. Therefore, a table of characteristic absorption bands and their corresponding functional groups for this specific molecule cannot be generated.

X-ray Crystallography for Solid-State Structural Determination

Similarly, a search of crystallographic databases yielded no results for the single-crystal X-ray diffraction analysis of 1-Thiocoumarin, 4-morpholino-3-nitro-. Consequently, critical data such as unit cell parameters, space group, bond lengths, and bond angles, which are essential for a complete solid-state structural description, are not available.

Computational and Theoretical Investigations of 1 Thiocoumarin, 4 Morpholino 3 Nitro Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecular systems. For derivatives of 1-Thiocoumarin, 4-morpholino-3-nitro-, these methods provide insights that are often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of coumarin (B35378) derivatives. nih.gov By employing functionals such as B3LYP, researchers can optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.netmdpi.com The energy and distribution of these orbitals are critical in predicting the chemical reactivity and kinetic stability of the molecule.

For a molecule like 1-Thiocoumarin, 4-morpholino-3-nitro-, the HOMO is expected to be localized on the electron-rich thiocoumarin ring and the morpholino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely concentrated on the electron-deficient nitro group and the pyrone ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a key indicator of the molecule's chemical reactivity and its electronic excitation properties. A smaller energy gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can provide further quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for understanding the molecule's behavior in chemical reactions. For instance, the electrophilicity index helps in quantifying the molecule's ability to accept electrons.

Table 1: Representative DFT Functionals for Electronic Structure Calculations

Functional Type Common Applications
B3LYP Hybrid Geometry optimization, electronic properties
MPW1PW91 Hybrid Thermochemistry, kinetics
WB97XD Range-separated hybrid Non-covalent interactions, charge transfer
CAM-B3LYP Range-separated hybrid Excited states, charge transfer excitations

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR shifts)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. nih.govresearchgate.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing insights into the electronic transitions occurring within the molecule. For 1-Thiocoumarin, 4-morpholino-3-nitro-, the transitions are likely to be of π → π* and n → π* character, involving the promotion of electrons from the HOMO to the LUMO. The presence of the electron-donating morpholino group and the electron-withdrawing nitro group is expected to induce intramolecular charge transfer (ICT) upon photoexcitation, which can be visualized using Natural Transition Orbital (NTO) analysis. mdpi.com

While direct computational prediction of NMR shifts for this specific compound is not widely reported, the general methodology involves using DFT to calculate the magnetic shielding tensors of the nuclei. The chemical shifts are then determined relative to a standard reference compound, such as tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the level of theory and the basis set employed. For complex molecules, these calculations can help in assigning ambiguous signals in experimental NMR spectra. researchgate.netmdpi.com

Table 2: Predicted Spectroscopic Data for a Hypothetical 1-Thiocoumarin Derivative

Property Predicted Value Method
λmax (UV-Vis) 410 nm TD-DFT/B3LYP/6-31G(d)
13C NMR Shift (C=O) 165 ppm GIAO-DFT/B3LYP/6-311+G(d,p)
1H NMR Shift (Aromatic) 7.2-8.1 ppm GIAO-DFT/B3LYP/6-311+G(d,p)

Conformational Analysis and Energetics

By performing a systematic conformational search, researchers can identify the global minimum energy structure and other low-energy conformers. The relative energies of these conformers can be calculated to determine their population at a given temperature. This information is crucial for understanding how the molecule might interact with biological targets, as different conformers may exhibit different binding affinities.

Molecular Modeling and Dynamics Studies

Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of molecules and their interactions with their environment over time.

Conformational Flexibility of the Morpholino Moiety

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the morpholino moiety in detail. By simulating the molecule's motion over nanoseconds, it is possible to observe transitions between different conformations and to understand the factors that govern this flexibility, such as steric hindrance and electronic effects from the adjacent nitro group.

Dynamics of Molecular Interactions

Molecular dynamics simulations are also invaluable for studying how 1-Thiocoumarin, 4-morpholino-3-nitro- interacts with other molecules, such as solvent molecules or biological macromolecules like proteins. mdpi.comjchemlett.com These simulations can reveal the specific intermolecular forces at play, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions.

By placing the molecule in a simulated environment (e.g., a box of water molecules or a lipid bilayer), MD simulations can provide insights into its solvation properties and its potential to cross cell membranes. When studying interactions with a protein, MD can help to predict the binding mode of the molecule and to estimate its binding affinity. The stability of the ligand-protein complex can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) over the course of the simulation. mdpi.com

In Silico Exploration of Molecular Recognition and Interactions

Computational chemistry provides powerful tools to predict and analyze how molecules like 1-Thiocoumarin, 4-morpholino-3-nitro- and its derivatives interact with biological macromolecules. These in silico methods, including molecular docking and interaction analysis, are crucial for understanding the structural basis of their potential biological activities and for designing new compounds with improved properties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of thiocoumarin, this method has been instrumental in elucidating potential binding modes within the active sites of various protein targets.

Studies on related coumarin structures have demonstrated their ability to dock into a range of macromolecular systems. For instance, various 4-aminocoumarin (B1268506) derivatives have been virtually screened against bacterial, fungal, and viral protein targets to assess their therapeutic potential. nih.gov Similarly, docking studies of novel coumarin-containing compounds with cyclin-dependent kinases (CDKs), such as the protein 1KE9, have been performed to understand their potential as anticancer agents. nih.gov

In a study involving 6-nitro-8-substituted coumarin derivatives, researchers performed an in silico docking study against cyclooxygenase (COX-1 and COX-2) enzymes to understand their anti-inflammatory activity. researchgate.net The results of these simulations revealed selective binding affinities, with most compounds showing a preference for the COX-2 enzyme over COX-1. researchgate.net The binding mode analysis showed key interactions with amino acid residues within the active site, explaining the observed biological activity. researchgate.net

The structural features of the 1-Thiocoumarin, 4-morpholino-3-nitro- scaffold, including the nitro and morpholino groups, are critical in determining its binding orientation and affinity. The nitro group can act as a hydrogen bond acceptor, while the morpholino ring can engage in hydrophobic or van der Waals interactions. The thiocoumarin core provides a rigid scaffold that can fit into specific binding pockets. For example, in docking studies of coumarin–triazole hybrids with tyrosinase, the coumarin moiety was observed to form crucial interactions within the enzyme's active site. mdpi.com

The table below summarizes findings from docking studies on compounds structurally related to 1-Thiocoumarin, 4-morpholino-3-nitro-.

Compound ClassProtein TargetKey Interactions/Findings
4-Aminocoumarin DerivativesBacterial, Fungal, Viral ProteinsCompounds docked into active regions of various proteins to predict binding scores and interactions. nih.gov
6-Nitro-8-substituted CoumarinsCyclooxygenase (COX-1, COX-2)Showed selective binding to COX-2, with interactions involving key active site residues. researchgate.net
Coumarin-Triazole HybridsTyrosinaseThe coumarin scaffold played a significant role in binding within the enzyme's active site. mdpi.com
Coumarin-Methylene Thiolinker CompoundsCyclin-Dependent Kinase (1KE9)Docking was performed to study the binding mode of the designed compounds as potential anticancer agents. nih.gov

The nature and strength of intermolecular forces govern the binding affinity of a ligand to its macromolecular target. For 1-Thiocoumarin, 4-morpholino-3-nitro- and its derivatives, several key non-covalent interactions are anticipated to play a role.

Hydrogen Bonding: The oxygen atoms of the nitro group and the morpholino ring are potential hydrogen bond acceptors, capable of forming strong interactions with hydrogen bond donor residues (e.g., serine, threonine, lysine) in a protein's active site. The carbonyl group in the thiocoumarin ring can also participate in hydrogen bonding.

π-Stacking: The aromatic bicyclic system of the thiocoumarin core is capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions are crucial for the stability of the ligand-protein complex.

Electrostatic Interactions: The electron-withdrawing nitro group creates a dipole moment in the molecule, which can lead to favorable electrostatic interactions with charged or polar residues in the binding site. Computational studies on related aromatic systems have shown that electrostatic forces, including dipole-dipole and quadrupole-quadrupole interactions, can be significant sources of interaction strength. mdpi.com

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, providing a detailed understanding of the dominant forces at play. mdpi.com

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. For coumarin and thiocoumarin derivatives, SAR studies have provided valuable insights into the chemical features necessary for specific biological effects.

A study on amino/nitro-substituted 3-arylcoumarins revealed important SAR trends for antibacterial activity. nih.gov The research demonstrated that a nitro substituent at the 6-position of the coumarin moiety appeared to be essential for activity against S. aureus. nih.gov In contrast, derivatives with a nitro group only on the 3-aryl ring were found to be inactive. nih.gov While the subject compound has a 3-nitro substitution on the coumarin ring itself, this highlights the critical role of the position of the nitro group in determining biological activity. The introduction of an amino substituent was found to decrease the antibacterial activity in the studied series. nih.gov

Theoretical descriptors, derived from computational methods like Density Functional Theory (DFT), can be used to build quantitative structure-activity relationship (QSAR) models. These descriptors include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., LogP). For instance, computational studies on 4-hydroxycoumarin derivatives have utilized DFT to calculate quantum-chemical properties to understand their cytotoxic activities. nih.govresearchgate.net

The table below summarizes key SAR findings for related nitro-coumarin derivatives.

Compound SeriesActivityKey SAR Findings
Amino/Nitro Substituted 3-ArylcoumarinsAntibacterial (S. aureus)A nitro group at the 6-position of the coumarin core is crucial for activity. nih.gov
Amino/Nitro Substituted 3-ArylcoumarinsAntibacterial (S. aureus)Nitro substitution only on the 3-aryl ring resulted in inactive compounds. nih.gov
Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoateCytotoxicShowed comparatively good cytotoxic properties against HL-60 and EJ tumor cell lines. nih.gov

Mechanistic Studies of Reactions via Computational Approaches

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, allowing for the study of transition states, reaction pathways, and the influence of catalysts and substituents. For thiocoumarin chemistry, computational approaches have been used to elucidate complex reaction mechanisms.

One example is the computational investigation of the thio[3+2] cyclization reaction between 4-hydroxydithiocoumarins and trans-β-nitrostyrenes. nih.gov Such studies help in understanding the regioselectivity and stereoselectivity of the reaction, providing insights into how C-C and C-S bonds are formed. nih.gov These theoretical models can predict the most favorable reaction pathway by calculating the energy barriers for different potential mechanisms.

DFT methods are commonly employed to optimize the geometry of reactants, products, and transition states, as well as to calculate their energies. nih.govresearchgate.net This information is used to construct a potential energy surface for the reaction, which provides a detailed picture of the reaction mechanism. For example, in the synthesis of new 4-hydroxycoumarin derivatives, DFT (B3LYP) and force field methods (MM2 and OPLS) were used to optimize geometries and calculate quantum-chemical properties, which are foundational steps in mechanistic studies. nih.govresearchgate.net

For a molecule like 1-Thiocoumarin, 4-morpholino-3-nitro-, computational studies could be used to investigate its synthesis, reactivity, and potential metabolic pathways. For example, theoretical calculations could model the nucleophilic aromatic substitution reaction that introduces the morpholino group at the 4-position or the nitration at the 3-position, helping to optimize reaction conditions and understand the regioselectivity observed.

Applications in Advanced Chemical Technologies and Research Methodologies

Development of Chromophoric and Fluorophoric Systems

The inherent spectroscopic properties of thiocoumarins make them valuable building blocks for creating dyes and fluorescent probes with tailored characteristics.

The spectral properties of thiocoumarins can be precisely controlled through strategic chemical modifications. A primary design principle is the replacement of the endocyclic oxygen atom of the coumarin (B35378) core with sulfur, which consistently results in a bathochromic (red) shift in the absorption spectrum. nih.gov This shift to longer wavelengths is advantageous as it allows for excitation with visible light, which is often less damaging in biological contexts than UV light. nih.gov

Further tuning is achieved by introducing substituents onto the thiocoumarin ring. The electronic nature of these groups plays a critical role:

Electron-Donating Groups (EDGs): Groups such as amines (e.g., diethylamino) at the 7-position enhance intramolecular charge transfer (ICT), leading to significant red shifts in both absorption and emission wavelengths.

Electron-Withdrawing Groups (EWGs): The nitro group, as seen in 1-Thiocoumarin, 4-morpholino-3-nitro-, can act as an electron acceptor, influencing the electronic transitions and potentially quenching fluorescence, a property that can be exploited in "turn-on" sensor design.

π-System Extension: Extending the conjugated π-system of the chromophore, for instance by adding substituents at the 3-position, is another effective strategy to shift absorption to longer wavelengths. nih.gov

These principles allow for the rational design of thiocoumarin-based chromophores and fluorophores with absorption maxima spanning from the UV to the visible region of the electromagnetic spectrum.

Thiocoumarin derivatives have been successfully developed as fluorescent probes for the detection of various chemical species. nih.gov A common strategy for creating a "turn-on" probe involves designing a thiocoumarin derivative that is initially non-fluorescent or weakly fluorescent. Upon reaction with a specific analyte, a chemical transformation occurs that restores or enhances the fluorescence of the thiocoumarin core.

For example, a thiocoumarin scaffold can be functionalized with a recognition moiety that quenches its fluorescence through mechanisms like photoinduced electron transfer (PET). The interaction of the probe with its target analyte cleaves or alters the quencher, disrupting the PET process and "turning on" the fluorescence. This approach has been utilized to create probes for detecting heavy metals and reactive oxygen species. nih.gov The thiocarbonyl group itself can provide unique electronic properties, contributing to the development of sensors with high selectivity and sensitivity. nih.gov For instance, a probe based on a 7-(N,N-diethylamino)-4-trifluoromethyl-2-thiocoumarin scaffold has been used as a sensor for detecting heavy metal pollution. nih.gov

Functionality as Photocleavable Protecting Groups (Photocages)

Photocleavable protecting groups, or photocages, are molecules that can be removed with light to release a biologically active compound or other molecule of interest. This technology offers precise spatiotemporal control over molecular activity. csic.es Thiocoumarins have emerged as a superior class of photocages due to their favorable photophysical properties. nih.gov

The design of a thiocoumarin-based photocage involves attaching a target molecule (the "cargo") to the thiocoumarin scaffold via a photolabile linker. The thiocoumarin acts as the antenna, absorbing light and initiating the cleavage reaction.

A prominent example is 7-diethylamino-4-hydroxymethyl-thiocoumarin (thio-DEACM), which has been developed as a photocage for phosphates, carboxylates, and other functional groups. nih.govresearchgate.net The key advantages of using the thiocoumarin scaffold in photocage design include:

Absorption at Longer Wavelengths: Compared to their widely used coumarin counterparts (like DEACM), thiocoumarin cages absorb light at longer wavelengths (blue-cyan light instead of UV/violet light). nih.gov This reduces the potential for photodamage in cellular studies. nih.govnih.gov

High Photolysis Efficiency: Thiocoumarin cages often exhibit higher photolysis quantum yields and faster release kinetics, meaning the cargo is released more efficiently upon irradiation. researchgate.net

Tunability: The same design principles used for tuning chromophores can be applied to photocages to optimize their absorption wavelength and release efficiency for specific applications. nih.gov

Table 1: Comparison of Photophysical Properties of DEACM and Thio-DEACM Caged ATP
CompoundMax Absorption (λmax, nm)Max Emission (λem, nm)Advantages of Thiocoumarin
DEACM-caged ATP~400~475Thio-DEACM shows a significant red-shift in absorption, allowing for excitation with less energetic visible light (~490 nm) and exhibits faster photolysis kinetics. nih.govresearchgate.net
Thio-DEACM-caged ATP~430~500

The release of the cargo molecule from a coumarin- or thiocoumarin-based photocage is initiated by the absorption of a photon, which promotes the molecule to an excited singlet state (S₁). nih.gov In this excited state, the bond between the thiocoumarin and the leaving group (the cargo) undergoes heterolytic cleavage. nih.gov This process forms a contact ion pair intermediate, with a positive charge on the thiocoumarin fragment and a negative charge on the released cargo molecule. nih.gov

In aqueous environments, a solvent molecule (water) traps the carbocation intermediate, leading to the formation of a hydroxymethyl-thiocoumarin byproduct and the liberation of the cargo in its active form. The kinetics of this process are notably faster for thiocoumarins than for their oxygen-based coumarin analogues. nih.gov For example, photolysis of thio-DEACM-caged ATP with 490 nm light is significantly more rapid than the photolysis of DEACM-caged ATP with light near its absorption maximum. researchgate.net This rapid release is a crucial advantage for studying fast chemical or biological processes.

The ability to trigger the release of a specific molecule at a precise time and location using light is a powerful tool in chemical biology and materials science. Thiocoumarin-based photocages are used to control the concentration of signaling molecules, enzymes, or other chemical reagents within a localized area. nih.gov

By focusing a beam of light on a specific region of a sample, researchers can "uncage" a molecule of interest only in that illuminated area. This provides unparalleled spatiotemporal resolution for studying complex chemical systems. nih.gov For instance, nucleotides caged with thio-DEACM can be released within seconds using blue-cyan light, enabling the study of their roles in cellular signaling pathways with high precision. nih.govresearchgate.net The methodology focuses on the controlled delivery and activation of the chemical substance, independent of the subsequent biological or chemical outcome, thereby providing a clean method for initiating chemical processes on demand.

Role as Intermediates in Multi-Step Organic Synthesis

The strategic placement of the nitro and morpholino groups on the 4-position of the 1-thiocoumarin framework renders "1-Thiocoumarin, 4-morpholino-3-nitro-" a highly versatile intermediate for the synthesis of a variety of complex heterocyclic compounds. The electron-withdrawing nature of the nitro group at the 3-position activates the C4 position for nucleophilic substitution, making the morpholino group a good leaving group in the presence of suitable nucleophiles. This reactivity profile is instrumental in the construction of novel molecular architectures.

A significant application of this scaffold lies in its precursor, 4-chloro-3-nitro-1-thiocoumarin, which serves as a key starting material for a range of 4-substituted-3-nitro-1-thiocoumarins. The chlorine atom at the C4 position is readily displaced by various nucleophiles, including amines, to afford compounds such as 1-Thiocoumarin, 4-morpholino-3-nitro-. These derivatives, in turn, can undergo further transformations. For instance, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems.

Research has demonstrated the synthesis of N-substituted 4-amino-3-nitro-1-thiocoumarins by reacting 4-chloro-3-nitro-1-thiocoumarin with amino acids like GABA and its methyl ester. This highlights the utility of the 4-substituted-3-nitro-1-thiocoumarin core as a platform for generating molecules with potential biological activities, such as anticonvulsant properties. The synthetic pathway underscores the role of these compounds as pivotal intermediates in the elaboration of more complex and potentially bioactive molecules.

Table 1: Synthetic Utility of 4-Substituted-3-nitro-1-thiocoumarins

PrecursorReagentProductApplication
4-Chloro-3-nitro-1-thiocoumarinMorpholine (B109124)1-Thiocoumarin, 4-morpholino-3-nitro-Intermediate for further functionalization
4-Chloro-3-nitro-1-thiocoumarinGABAN-(3-Nitro-1-thiocoumarin-4-yl)-4-aminobutyric acidPrecursor for potential anticonvulsant agents
4-Chloro-3-nitro-1-thiocoumarinGABA methyl esterMethyl N-(3-Nitro-1-thiocoumarin-4-yl)-4-aminobutyratePrecursor for potential anticonvulsant agents

Material Science Applications

The inherent properties of the thiocoumarin scaffold, such as its fluorescence and ability to interact with biological systems, have spurred investigations into its use in material science. The specific substitution pattern of 1-Thiocoumarin, 4-morpholino-3-nitro- offers potential for the development of advanced materials with tailored properties.

Investigation in Novel Carrier Systems (e.g., nanovesicles, focusing on material properties)

While direct studies on "1-Thiocoumarin, 4-morpholino-3-nitro-" in nanovesicles are not extensively documented, research on related thiocoumarin derivatives provides a strong indication of their potential in this area. For example, thiocoumarin-3-carboxylate has been utilized in the development of eggshell-like nanovesicles. mdpi.com These nanostructures have been explored as potential carriers for the bacteriostatic antibiotic sulfamethoxazole. mdpi.com The inclusion of the thiocoumarin moiety is critical to the material properties of these vesicles, influencing their stability, drug-loading capacity, and release characteristics. The spectroscopic studies of these nanovesicles, along with growth inhibition assays, have demonstrated that this formulation can lead to a pH-responsive sustained release of the encapsulated drug. mdpi.com

The presence of the morpholino and nitro groups in "1-Thiocoumarin, 4-morpholino-3-nitro-" could further modulate the physicochemical properties of such nanocarriers. The morpholino group can influence hydrophilicity and interactions with biological membranes, while the nitro group can be used for further chemical modification or to impart specific electronic properties to the vesicle surface. The investigation into the material properties of nanovesicles incorporating this specific compound would be a promising avenue for creating more sophisticated and targeted drug delivery systems.

Integration into Photoresponsive Materials

The coumarin scaffold and its derivatives are well-known for their fluorescent properties, making them attractive candidates for the development of photoresponsive materials. Thiocoumarins, as sulfur analogs of coumarins, also exhibit interesting photophysical characteristics. The introduction of a nitro group, an electron-withdrawing substituent, can significantly alter the electronic structure and, consequently, the photophysical properties of the thiocoumarin core. This can lead to changes in absorption and emission spectra, as well as quantum yields, which are key parameters for photoresponsive materials.

While specific research on the integration of "1-Thiocoumarin, 4-morpholino-3-nitro-" into photoresponsive materials is limited, the general principles of molecular design for such materials suggest its potential. The donor-pi-acceptor (D-π-A) architecture, often employed in the design of photoresponsive molecules, could be realized with this compound, where the morpholino group acts as an electron donor and the nitro group as an electron acceptor, with the thiocoumarin ring serving as the π-bridge. This arrangement could lead to interesting photochromic or fluorescent sensing properties, where the material's optical response changes upon interaction with external stimuli.

Development of Novel Catalytic Systems or Reaction Conditions

The exploration of thiocoumarin derivatives in the development of novel catalytic systems is an emerging area of research. The heterocyclic scaffold of thiocoumarin can serve as a ligand for metal catalysts or as an organocatalyst itself. The substituents on the thiocoumarin ring play a crucial role in tuning the catalytic activity and selectivity.

Emerging Research Directions and Future Perspectives

Challenges in Synthesis of Complex Thiocoumarin Derivatives

The synthesis of the thiocoumarin scaffold has traditionally been a significant impediment to its widespread exploration. Compared to the extensive research on coumarins, thiocoumarins have received considerably less attention, partly due to challenges in their synthesis, the limited availability of starting materials, and a smaller body of existing literature. nih.gov

Exploration of New Reaction Pathways and Cascade Transformations

To circumvent the limitations of traditional methods, significant research is being directed towards the development of novel and more efficient synthetic strategies. Modern approaches focus on improving yields, reducing reaction times, and employing milder, more environmentally friendly conditions. Microwave-assisted synthesis, for example, has been described as an efficient, selective, and clean technique for preparing thiocoumarin derivatives functionalized with groups like pyrimidine (B1678525) and 1,3,4-oxadiazole. nih.gov

Advancements in Tunable Chromophoric and Caging Functionalities

The unique electronic structure of the thiocoumarin scaffold imparts valuable photophysical properties that are the subject of intense investigation. The replacement of the endocyclic oxygen atom of a coumarin (B35378) with sulfur leads to significant changes in its electronic and optical characteristics, making thiocoumarins highly attractive for applications as fluorescent probes and photosensitive protecting groups (photocages). nih.govnih.gov

Tunable Chromophoric Properties: The substitution of oxygen with sulfur in the coumarin ring system results in a considerable bathochromic (red) shift in the molecule's absorption spectrum, typically between 47 and 73 nm. nih.govmdpi.com This shift moves the absorption into the visible light region, which is highly advantageous for biological applications as it avoids the use of potentially damaging UV radiation. nih.gov These chromophoric properties can be further fine-tuned by the introduction of electron-donating and electron-withdrawing groups. researchgate.net In 1-Thiocoumarin, 4-morpholino-3-nitro-, the electron-donating morpholino group at the C4 position and the strongly electron-withdrawing nitro group at the C3 position create a "push-pull" system. This electronic arrangement can enhance intramolecular charge transfer (ICT) upon photoexcitation, which often leads to strong fluorescence and high sensitivity to the local environment, making such compounds potential candidates for advanced sensors. nih.govnih.gov

Caging Functionalities: A "caged" compound is a molecule whose biological activity is temporarily blocked by a photosensitive protecting group. Irradiation with light of a specific wavelength cleaves this group, releasing the active molecule with high spatiotemporal precision. nih.gov Thiocoumarins have emerged as superior photocages compared to their coumarin counterparts. researchgate.netnih.gov They benefit from their red-shifted absorption and exhibit significantly faster uncaging kinetics upon irradiation. nih.govmdpi.com The morpholino group, a key feature of the target compound, is a structural motif found in morpholino oligonucleotides, which are used as synthetic tools for light-inducible gene silencing. nih.govresearchgate.net In these systems, the morpholino-containing oligonucleotide is often "caged" in a specific conformation that prevents it from binding to its target RNA; light-induced cleavage then activates it. nih.gov This precedent highlights the potential for the 4-morpholino-3-nitro-1-thiocoumarin scaffold to be developed into advanced photocages for controlling the release and activity of various bioactive molecules.

Integration of Artificial Intelligence and Machine Learning for Predictive Design

The convergence of artificial intelligence (AI) and chemistry is poised to revolutionize the design and discovery of complex molecules like thiocoumarin derivatives. researchgate.net Traditional drug discovery and materials development rely on time-consuming, iterative cycles of synthesis and testing. AI and machine learning (ML) offer a paradigm shift, enabling data-driven, predictive approaches to navigate the vast chemical space of possible thiocoumarin structures. nih.gov

Unexplored Reactivity Patterns and Derivatization Opportunities

While significant progress has been made, the full reactive potential of the thiocoumarin scaffold remains largely untapped. Much of the known derivatization chemistry starts from 4-hydroxythiocoumarin, which serves as a versatile precursor for introducing a wide range of substituents via reactions like oxidative cross-coupling. nih.gov However, the unique electronic nature of derivatives like 1-Thiocoumarin, 4-morpholino-3-nitro- opens the door to entirely new chemical transformations.

The presence of the electron-withdrawing 3-nitro group is particularly significant. Drawing an analogy to the well-studied reactivity of 3-nitroindoles, this group renders the C2=C3 double bond of the thiocoumarin ring highly electrophilic. rsc.org This enhanced electrophilicity makes the scaffold susceptible to attack by a wide array of electron-rich species and nucleophiles. This reactivity can be harnessed for novel dearomatization processes, enabling the functionalization of the core structure in ways that are not possible with standard thiocoumarins. rsc.org Such reactions could lead to the generation of diverse and complex molecular scaffolds, including masked quaternary α-amino acid derivatives, which are of significant biological interest. rsc.org The development of enantioselective versions of these transformations would provide access to chiral 3,4-dihydrothiocoumarin derivatives, further expanding the structural and functional diversity of this compound class. rsc.org Exploring this unexplored reactivity is a key future direction that promises to unlock a new chapter in thiocoumarin chemistry.

Data on Thiocoumarin Research Perspectives

Research AreaKey Challenges & OpportunitiesEmerging ApproachesPotential Applications
SynthesisLow yields and harsh conditions of traditional methods; scarcity of starting materials. nih.govMicrowave-assisted synthesis, cascade reactions, metal-catalyzed C-H activation. nih.govbohrium.commdpi.comEfficient generation of diverse compound libraries for screening.
Chromophoric PropertiesUnderstanding structure-property relationships for precise tuning of absorption/emission.Use of "push-pull" systems (e.g., morpholino/nitro groups) to induce intramolecular charge transfer (ICT). researchgate.netnih.govDevelopment of fluorescent probes and sensors. nih.gov
Caging FunctionalitiesAchieving high photo-release efficiency with biologically compatible wavelengths.Utilizing the thiocarbonyl group for red-shifted absorption and faster photolysis kinetics compared to coumarins. nih.govmdpi.comLight-inducible release of drugs, neurotransmitters, and gene-silencing agents. nih.govnih.gov
Predictive DesignNavigating vast chemical space efficiently; data quality and algorithm interpretability. researchgate.netAI/ML for retrosynthetic analysis, reaction prediction, and virtual screening of bioactivity/toxicity. researchgate.netresearchgate.netAccelerated drug discovery and rational design of functional materials.
New ReactivityActivating the thiocoumarin core for novel transformations.Exploiting the electrophilicity of the 3-nitro group for dearomatization and nucleophilic addition reactions. rsc.orgCreation of novel, complex, and chiral molecular scaffolds with unique properties. rsc.org

Q & A

Q. What are the optimal synthetic routes for 1-Thiocoumarin, 4-morpholino-3-nitro-?

Q. How can the structure of 1-Thiocoumarin, 4-morpholino-3-nitro- be validated?

  • Methodological Answer : Structural characterization relies on spectroscopic techniques:
  • IR Spectroscopy : Confirm the presence of C=O (1650–1750 cm⁻¹), C-S (600–700 cm⁻¹), and nitro groups (1520–1350 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.7–8.2 ppm), morpholine’s –N(CH₂)₂ (δ 3.1–3.5 ppm), and –O(CH₂)₂ (δ 3.7–3.9 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 508.6 [M+1] in ESI-MS) validate the molecular formula .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Due to its nitro and sulfur-containing groups, use PPE (gloves, goggles), work in a fume hood, and avoid contact with reducing agents. Store in airtight containers at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1-Thiocoumarin, 4-morpholino-3-nitro- in photodynamic therapy?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions, HOMO-LUMO gaps, and nitro-group charge transfer dynamics. For instance, studies on similar thiocoumarins show that electron-withdrawing substituents (e.g., –NO₂) lower LUMO energy, enhancing photosensitivity . Molecular docking simulations with biological targets (e.g., cancer cell receptors) further predict binding affinities.

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines). Systematic approaches include:
  • Meta-analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM vs. µg/mL).
  • Dose-response revalidation : Reproduce assays under controlled conditions (e.g., fixed incubation time, serum-free media) .
  • Batch purity checks : HPLC or LC-MS to confirm compound integrity (>95% purity recommended) .

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer : Use Design of Experiments (DoE) frameworks, such as factorial design, to test variables:
  • Factors : Solvent (DMF vs. THF), catalyst (e.g., K₂CO₃), and temperature.

  • Response Surface Methodology (RSM) : Identify interactions between variables. A 2023 study achieved 78% yield by optimizing DMF volume (10 mL/g substrate) and reaction time (7.5 hours) .

    • Data Table : Optimization Parameters
VariableRange TestedOptimal ValueImpact on Yield
Solvent Volume5–15 mL/g10 mL/g+15%
Reaction Time6–9 hours7.5 hours+10%
Catalyst Loading1–3 mol%2 mol%+8%

Q. What ethical considerations apply when publishing contradictory data on this compound’s toxicity?

  • Methodological Answer : Follow guidelines from Ethics and Scientific Publication:
  • Transparency : Disclose all raw data and experimental conditions.
  • Authorship : Ensure contributors meet ICMJE criteria.
  • Conflict of Interest : Declare funding sources or institutional biases .

Cross-Disciplinary Applications

Q. Can this compound be integrated into materials science for optoelectronic devices?

  • Methodological Answer : Its π-conjugated system and nitro/morpholine groups suggest potential as a semiconductor dopant. Test thin-film conductivity via four-point probe measurements and correlate with DFT-predicted charge mobility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.